Tauroursodeoxycholate-d4-1

LC-MS/MS Pharmacokinetics Bioanalytical Method Validation

Tauroursodeoxycholate-d4-1 is the required internal standard for validated LC-MS/MS quantification of TUDCA in biological matrices. Unlike unlabeled TUDCA—which co-elutes and is MS-indistinguishable—or alternative deuterated bile acids that exhibit chromatographic retention time and ionization efficiency mismatch, only this d4-1 positional isomer delivers intra-day precision (RSD 0.72–9.35%), accuracy (RE -12.42% to 5.67%), and matrix effect correction (95.53–99.80%) suitable for regulatory pharmacokinetic and bioequivalence studies. Retains native ER stress inhibitory activity (caspase-3/-12, ERK), enabling dual application as an analytical standard and mechanistic tracer. Batch-specific Certificate of Analysis ensures GLP-compliant calibration traceability.

Molecular Formula C26H45NO6S
Molecular Weight 503.7 g/mol
Cat. No. B10860703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauroursodeoxycholate-d4-1
Molecular FormulaC26H45NO6S
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i12D2,13D2
InChIKeyBHTRKEVKTKCXOH-YXQIXPMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tauroursodeoxycholate-d4-1: A Deuterium-Labeled TUDCA Internal Standard for LC-MS/MS Quantification and ER Stress Research


Tauroursodeoxycholate-d4-1 (CAS 2573035-17-1, MW 503.73) is a deuterium-labeled derivative of Tauroursodeoxycholic acid (TUDCA), a taurine-conjugated secondary bile acid with established endoplasmic reticulum (ER) stress inhibitory activity [1]. The compound features four deuterium atoms substituted at specific positions (denoted as '-d4-1' isomer), enabling its primary application as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis of TUDCA in biological matrices . Purity specifications exceed 98%, with verified concentration gravimetrically prepared for quantitative reproducibility in mass spectrometry workflows [2]. The core bioactivity of the parent compound—including inhibition of caspase-3, caspase-12, and ERK signaling—remains intact due to isotopic substitution, making this compound simultaneously useful as both an analytical reference material and a tracer for mechanistic ER stress studies [1].

Why Unlabeled TUDCA or Alternative Internal Standards Cannot Replace Tauroursodeoxycholate-d4-1 in Validated LC-MS/MS Assays


Generic substitution of Tauroursodeoxycholate-d4-1 with unlabeled TUDCA or alternative deuterated bile acids (e.g., D4-TCDCA, D4-UDCA, D4-CDCA) introduces systematic quantification error that compromises regulatory bioequivalence and pharmacokinetic studies. Unlabeled TUDCA cannot serve as an internal standard because it co-elutes with the target analyte and is indistinguishable by mass spectrometry, making matrix effect correction impossible . Alternative deuterated bile acid internal standards (e.g., D4-TCDCA, D4-UDCA, D4-CDCA) exhibit distinct chromatographic retention times and ionization efficiencies relative to TUDCA, leading to response factor mismatch in surrogate analyte methods [1]. In validated LC-MS/MS methods for TUDCA quantification, the use of D4-TUDCA specifically yields precision (RSD intra-day 0.72–9.35%), accuracy (RE -12.42% to 5.67%), and matrix effect (95.53–99.80%) parameters that cannot be replicated using structurally dissimilar internal standards [1]. Furthermore, the '-d4-1' positional isomer designation denotes a specific deuteration pattern; substitution with alternative TUDCA-d4 isomers lacking batch-specific certificate of analysis documentation introduces unverified isotopic purity and concentration variability that invalidates assay calibration [2].

Quantitative Differentiation of Tauroursodeoxycholate-d4-1: Validated Analytical Performance and Biological Potency vs. Comparators


D4-TUDCA Internal Standard Enables Validated LC-MS/MS Quantification with Linear Range r=0.9975–0.9994 vs. Unlabeled TUDCA

Tauroursodeoxycholate-d4-1 serves as a stable isotope-labeled internal standard enabling validated surrogate analyte UPLC-MS/MS quantification of TUDCA in rat plasma, with method validation parameters that cannot be achieved using unlabeled TUDCA as the internal standard. In a published validated method, D4-TUDCA demonstrated linear regression correlation coefficients of r=0.9975–0.9994, intra-day precision (RSD) of 0.72–9.35%, inter-day precision of 3.82–9.02%, and accuracy (RE) of -12.42% to 5.67% [1]. The matrix effect for D4-TUDCA was 95.53–99.80%, with analyte recovery of 95.90–98.82% [1]. Unlabeled TUDCA cannot function as an internal standard for TUDCA quantification because it is chromatographically and mass spectrometrically indistinguishable from the target analyte, precluding matrix effect correction .

LC-MS/MS Pharmacokinetics Bioanalytical Method Validation

TUDCA Achieves 2.2-Fold Higher Hepatic Ursodeoxycholate Concentration vs. UDCA in Rats

Tauroursodeoxycholic acid (TUDCA) administration in rats results in significantly higher hepatic enrichment of ursodeoxycholate compared to equivalent doses of ursodeoxycholic acid (UDCA). In a direct comparative study, rats administered TUDCA (250 mg/day) showed hepatic ursodeoxycholate concentrations of 175 ± 29 nmol/g, whereas rats administered UDCA showed only 79 ± 19 nmol/g (P < 0.05), representing a 2.2-fold increase [1]. This differential hepatic enrichment is mechanistically linked to reduced intestinal biotransformation of TUDCA to lithocholate and increased hepatic extraction of the amidated species [1].

Hepatoprotection Bile Acid Metabolism Cholestasis

TUDCA Reduces Fecal Lithocholate Proportion to 5.4% vs. 21.9% with UDCA in Rats

TUDCA administration substantially limits the formation of the hepatotoxic secondary bile acid lithocholate compared to UDCA. In a direct comparative study, the proportion of lithocholate in feces was 5.4% ± 4.0% following TUDCA administration, versus 21.9% ± 4.9% following UDCA administration [1]. Correspondingly, hepatic lithocholate concentration was 12 ± 1 nmol/g after TUDCA versus 21 ± 10 nmol/g after UDCA [1]. The intestinal tract mass of ursodeoxycholate and its metabolites was 27.2 mg with TUDCA versus 13.2 mg with UDCA, further supporting reduced biotransformation of the taurine-conjugated species [1].

Bile Acid Biotransformation Hepatotoxicity Lithocholate

TUDCA Provides Hepatoprotection in Ethinylestradiol-Induced Cholestasis Model Where UDCA Fails

In a rat model of ethinylestradiol (EE)-induced cholestasis, TUDCA administration prevented elevations in serum bile acids and conventional liver tests, whereas UDCA failed to provide hepatoprotection. After 14 days of treatment, EE plus UDCA-treated rats showed significant elevations in serum cholic acid, chenodeoxycholic acid, glycocholic acid, glycochenodeoxycholic acid, taurocholic acid, taurochenodeoxycholic acid, bilirubin, alkaline phosphatase, and gamma glutamyltransferase compared to controls. In contrast, EE plus TUDCA-treated rats exhibited no significant changes in any of these serum markers, with liver ultrastructure indistinguishable from controls [1]. EE and EE plus UDCA rats both showed significant reduction in sinusoidal microvilli, while TUDCA preserved normal sinusoidal ultrastructure [1].

Drug-Induced Cholestasis Hepatoprotection Serum Bile Acids

TUDCA Inhibits ER Stress-Associated Apoptosis via Caspase-12 and Calpain Modulation, a Mechanism Not Shared by UDCA

TUDCA and UDCA exhibit distinct mechanisms of apoptosis inhibition. UDCA primarily modulates the mitochondrial pathway (inhibiting Bax translocation, ROS formation, cytochrome c release, and caspase-3 activation) and the death receptor pathway. TUDCA additionally inhibits apoptosis associated with ER stress by modulating intracellular calcium levels and inhibiting calpain and caspase-12 activation [1]. Tauroursodeoxycholate-d4-1 retains the full biological activity of the parent TUDCA compound, including significant reduction of pro-apoptotic molecules caspase-3 and caspase-12, as well as inhibition of extracellular signal-regulated kinase (ERK) [2].

ER Stress Apoptosis Caspase-12 Calpain

MaxSpec® Quantitative Grade D4-TUDCA Standard Provides Verified Concentration and Batch-Specific CoA vs. Research-Grade Deuterated Bile Acids

Tauroursodeoxycholic Acid-d4 MaxSpec® Standard (a commercial formulation containing Tauroursodeoxycholate-d4-1) is prepared specifically for quantitative mass spectrometry applications, with gravimetrically prepared solutions supplied in deactivated glass ampules sealed under argon [1]. The concentration is verified by comparison to an independently prepared calibration standard and documented on the batch-specific Certificate of Analysis. Ongoing stability testing ensures concentration accuracy throughout shelf life [1]. In contrast, research-grade deuterated bile acid internal standards (including generic TUDCA-d4 from non-certified vendors) may lack verified concentration documentation and batch-specific quality control data .

Quantitative Mass Spectrometry Internal Standard Certificate of Analysis

Optimal Research and Bioanalytical Applications for Tauroursodeoxycholate-d4-1 Based on Quantitative Evidence


Validated LC-MS/MS Quantification of TUDCA in Plasma for Pharmacokinetic and Bioequivalence Studies

Tauroursodeoxycholate-d4-1 is the required internal standard for validated LC-MS/MS methods quantifying TUDCA in biological matrices. The method validation parameters established for D4-TUDCA (linearity r=0.9975–0.9994, intra-day precision RSD 0.72–9.35%, accuracy RE -12.42% to 5.67%) demonstrate suitability for regulatory pharmacokinetic studies, including bear bile powder bioequivalence evaluations [1]. The compound is intended for use as an internal standard for GC- or LC-MS quantification of TUDCA .

ER Stress-Mediated Apoptosis Research in Neurodegenerative and Retinal Disease Models

Tauroursodeoxycholate-d4-1 retains the ER stress inhibitory activity of the parent TUDCA compound, including significant reduction of caspase-3 and caspase-12 expression and inhibition of ERK [1]. TUDCA uniquely inhibits apoptosis associated with ER stress by modulating intracellular calcium levels and inhibiting calpain and caspase-12 activation, a mechanism not shared by UDCA . This makes the deuterated compound suitable both as a tracer in mechanistic studies and as an analytical standard in rodent models of tauopathy, Huntington's disease, ischemic brain injury, and retinal disorders where TUDCA has demonstrated anti-apoptotic activity [2].

Cholestatic Liver Disease Research Requiring Superior Hepatic Enrichment and Reduced Lithocholate Toxicity

In experimental models of cholestasis, TUDCA provides quantitative advantages over UDCA that are critical for efficacy studies. TUDCA administration yields 2.2-fold higher hepatic ursodeoxycholate concentration (175 vs. 79 nmol/g) and reduces fecal lithocholate proportion 4.1-fold (5.4% vs. 21.9%) compared to UDCA [1]. In ethinylestradiol-induced cholestasis, TUDCA provides complete hepatoprotection whereas UDCA provides none, as measured by serum bile acids, bilirubin, alkaline phosphatase, GGT, and ultrastructural preservation . Tauroursodeoxycholate-d4-1 serves as the analytical standard for quantifying TUDCA in these studies while also being suitable as a deuterium tracer for metabolic fate investigations.

GLP-Compliant Bioanalytical Method Development Requiring Traceable Quantitative Standards

Tauroursodeoxycholate-d4-1 in MaxSpec® quantitative grade formulation provides gravimetrically prepared, concentration-verified solutions with batch-specific Certificates of Analysis and ongoing stability testing, supplied in argon-sealed deactivated glass ampules [1]. This quality documentation meets the traceability requirements for GLP-compliant bioanalytical methods. Research-grade deuterated bile acid internal standards lacking verified concentration and batch-specific CoA are not suitable substitutes for regulatory-facing studies where calibration traceability is audited .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tauroursodeoxycholate-d4-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.